2-Nitrobenzenesulfonyl chloride

Electrochemistry Reaction Mechanism Ortho Effect

Researchers requiring chemoselective primary amine protection in the presence of secondary amines face challenges with generic sulfonyl chlorides. 2-Nitrobenzenesulfonyl chloride (o-NsCl) solves this with its ortho-nitro group enabling dual protection/activation. - Enables ambient-temperature N-alkylation via enhanced sulfonamide NH acidity (pKa ~7), preserving stereochemical integrity. - Polymer-supported nosyl intermediates enable diverse heterocycle library synthesis via C-arylation and Fukuyama-Mitsunobu reactions. - Electrochemical deprotection achieves >70% yield, supporting green chemistry and flow chemistry process development.

Molecular Formula C6H4ClNO4S
Molecular Weight 221.62 g/mol
CAS No. 1694-92-4
Cat. No. B045322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzenesulfonyl chloride
CAS1694-92-4
Synonyms2-Nitrobenzene-1-sulfonyl Chloride;  2-Nitrobenzenesulfonyl Chloride;  2-Nitrophenylsulfonyl Chloride;  NSC 12991;  o-Nitrobenzenesulfonyl Chloride;  o-Nosyl Chloride
Molecular FormulaC6H4ClNO4S
Molecular Weight221.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl
InChIInChI=1S/C6H4ClNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H
InChIKeyWPHUUIODWRNJLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzenesulfonyl Chloride Procurement and Differentiation Guide


2-Nitrobenzenesulfonyl chloride (CAS 1694-92-4), commonly designated as o-nosyl chloride or NsCl, is an aromatic sulfonyl chloride characterized by an ortho-nitro substituent on the benzene ring [1]. This compound serves as a versatile reagent in organic synthesis, predominantly for the introduction of the 2-nitrobenzenesulfonyl (nosyl) group, which functions as both a robust amine-protecting group and an activating moiety for subsequent alkylation reactions [2]. Its unique ortho-nitro substitution pattern confers a distinct reactivity profile compared to other nitro-substituted benzenesulfonyl chlorides, making it a strategically important reagent in complex molecule construction [3].

Ortho-nitro enables dual protecting/activating group for amine alkylation
Suppressed autocatalysis in electrochemical reductions compared to para-isomer
Solid-phase compatible nosylamide for combinatorial library synthesis

Why 2-Nitrobenzenesulfonyl Chloride Is Irreplaceable


Substituting 2-nitrobenzenesulfonyl chloride with generic sulfonyl chlorides like tosyl chloride (TsCl) or unsubstituted benzenesulfonyl chloride is not viable in applications demanding chemoselectivity, mild deprotection, or solid-phase compatibility. The ortho-nitro group in NsCl is pivotal for its dual function as a protecting and activating group, enabling ambient-temperature alkylation due to enhanced sulfonamide NH acidity (pKa ~7) . Furthermore, the ortho-nitro group imparts a unique electrochemical reduction mechanism and prevents autocatalytic side reactions that complicate reactions with the para-isomer [1]. In solid-phase synthesis, the 2-nitrobenzenesulfonamide intermediate is a privileged scaffold for diverse transformations, a versatility not achievable with simpler sulfonyl chlorides [2]. The quantitative evidence below delineates these critical differentiators.

2-NsCl Distinctive Feature
TsCl / Benzenesulfonyl Chloride May Differ
Ortho-nitro suppresses autocatalytic disulfone formation
Para-isomer forms disulfone; unsubstituted analogs lack this control
Enhanced NH acidity permits ambient-temperature N-alkylation
Tosylamide requires stronger base and heating, risking epimerization
Polymer-supported nosylamide enables diverse solid-phase transformations
Tosylamides are mostly limited to simple protection/deprotection cycles

2-Nitrobenzenesulfonyl Chloride: Quantitative Differentiation from Analogs


Autocatalysis Suppression in Electrochemical Reduction

Electrochemical studies demonstrate that 2-nitrobenzenesulfonyl chloride follows a 'sticky' dissociative mechanism with concerted electron transfer and S-Cl bond cleavage, in contrast to the stepwise radical anion intermediate observed for 3-nitrobenzenesulfonyl chloride. Critically, while the 4-nitro isomer undergoes autocatalytic disulfone formation, this parasitic pathway is suppressed in the 2-nitro isomer due to steric hindrance from the ortho-nitro group [1].

Autocatalysis Suppression
Head-to-head
Concerted dissociative mechanism; no disulfone formation vs. autocatalysis in 4-nitro isomer
Cleaner electrochemical transformations
Electrochemistry Reaction Mechanism Ortho Effect

Chemoselective Primary Amine Protection

2-Nitrobenzenesulfonyl chloride exhibits high chemoselectivity for primary amines in the presence of secondary amines, a property not shared by less bulky or less electrophilic sulfonyl chlorides like benzenesulfonyl chloride. In polyamine functionalization studies, NsCl selectively transforms primary amine groups into N-sulfonyl derivatives without affecting secondary amines .

Primary Amine Selectivity
Class-level
Selective protection of primary amines in the presence of secondary amines
Stepwise polyamine functionalization
Quantitative selectivity ratios not reported
Chemoselectivity Amine Protection Polyamine

Solid-Phase Scaffold Diversification

Polymer-supported 2-nitrobenzenesulfonamides serve as key intermediates for generating diverse privileged scaffolds via unusual rearrangements, C-arylation, N-arylation, and Fukuyama-Mitsunobu alkylation. This breadth of transformation is uniquely enabled by the 2-nitrobenzenesulfonyl group and is not accessible with simpler sulfonamides like tosylamides [1].

Solid-Phase Versatility
Class-level
Enables C-arylation, N-arylation, Fukuyama-Mitsunobu alkylation, and rearrangements
Diverse heterocycle library construction on resin
Solid-Phase Synthesis Combinatorial Chemistry Heterocycles

Mild Deprotection Conditions

The 2-nitrobenzenesulfonyl (nosyl) group is effectively removed using thiols such as 2-mercaptoethanol (HSCH2CH2OH) with DBU or thiophenol (PhSH) with Cs2CO3 in DMF under mild conditions, yielding primary amines in high to excellent yields. In contrast, the tosyl (Ts) group requires harsh removal conditions, often involving strong acids or reducing agents [1].

Mild Deprotection
Class-level
Thiolate-mediated cleavage (HSCH2CH2OH/DBU or PhSH/Cs2CO3) vs. harsh acids for Ts
Preserves sensitive functional groups and stereochemistry
Yields reported as high to excellent
Deprotection Amine Thiol

Enhanced NH Acidity for Ambient-Temperature Alkylation

The electron-withdrawing ortho-nitro group in 2-nitrobenzenesulfonamide significantly enhances NH acidity, with a reported pKa of approximately 7. This enables efficient N-alkylation under mild, ambient-temperature conditions. In contrast, the corresponding tosylamide has a higher pKa (≈10), often requiring stronger bases or elevated temperatures for alkylation .

NH Acidity
Class-level
pKa ~7 (vs. tosylamide pKa ~10)
Enables mild ambient-temperature N-alkylation
Approx. 1000-fold acidity increase
Alkylation Protecting Group pKa

Cathodic Cleavage Efficiency

Electrochemical deprotection studies show that N-n-butyl-2-nitrobenzenesulfonamide undergoes cathodic cleavage of the S-N bond in good yields (>70%) at approximately -0.90 V vs. SCE in DMF. This compares favorably to the 3-nitro and 4-nitro isomers, which exhibit different reduction behavior (three reduction steps) and may lead to different cleavage efficiencies [1].

Cathodic Cleavage Yield
Head-to-head
>70% yield at -0.90 V vs SCE
Viable non-chemical deprotection alternative
Electrochemical method in DMF; two cathodic steps
Electrochemical Deprotection Cathodic Cleavage Yield

Optimal Applications of 2-Nitrobenzenesulfonyl Chloride


Stepwise Polyamine Functionalization

2-Nitrobenzenesulfonyl chloride is the reagent of choice for chemoselectively protecting primary amines in the presence of secondary amines, as demonstrated in polyamine functionalization studies . This enables the sequential modification of complex polyamine scaffolds, a common requirement in the total synthesis of alkaloids and other nitrogen-rich natural products.

Solid-Phase Library Construction of N-Heterocycles

Polymer-supported 2-nitrobenzenesulfonamides are privileged intermediates for generating diverse heterocyclic scaffolds via C-arylation, N-arylation, and Fukuyama-Mitsunobu alkylation [1]. This application is ideal for medicinal chemistry groups seeking to rapidly synthesize and screen libraries of biologically relevant compounds.

Mild N-Alkylation for Base-Sensitive Substrates

The enhanced acidity of 2-nitrobenzenesulfonamides (pKa ~7) permits efficient N-alkylation at ambient temperature . This property is particularly advantageous when working with base-sensitive substrates or when maintaining stereochemical integrity is paramount, such as in the synthesis of chiral amines and amino acid derivatives.

Electrochemical Deprotection in Continuous Flow

The well-characterized cathodic cleavage of the 2-nitrobenzenesulfonyl group (>70% yield) offers a non-chemical deprotection route [2]. This is especially relevant for industrial processes exploring electrochemical flow chemistry to minimize chemical waste and improve safety.

Application
Selection Property
Validation Focus
Stepwise polyamine functionalization
Chemoselective primary amine protection
Orthogonal protection in complex amines
Solid-phase heterocycle library construction
Polymer-supported nosylamide intermediate diversity
Combinatorial synthesis throughput
Mild N-alkylation for base-sensitive substrates
Enhanced sulfonamide NH acidity
Stereochemical integrity during alkylation
Electrochemical deprotection
Well-characterized cathodic cleavage
Process chemistry waste reduction

Technical Documentation Hub

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